molecular formula C11H13BrMgO2 B234818 Aureobasidin S1 CAS No. 153954-71-3

Aureobasidin S1

Cat. No.: B234818
CAS No.: 153954-71-3
M. Wt: 1135.5 g/mol
InChI Key: LWWLFVPYKYLVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin S1 is a natural product found in Aureobasidium pullulans with data available.

Scientific Research Applications

Inhibition of Fungal Growth and Infectivity

  • Aureobasidin A (AbA) is known for its inhibition of fungal growth. It targets an enzyme essential for the formation of inositol phosphorylceramide in fungi like Saccharomyces cerevisiae. Mutations conferring resistance to AbA suggest a connection between sphingolipid biosynthesis and the drug's mechanism of action (Tani & Kuge, 2010).
  • Another study highlights AbA's effectiveness against Candida species, significantly inhibiting planktonic and biofilm cells, demonstrating its potential as an antifungal agent (Tan & Tay, 2013).

Antiparasitic Properties

  • AbA has been found effective against Leishmania amazonensis, inhibiting its growth and infectivity. This indicates its potential as a pharmacological tool in studying lipid metabolism inhibition in Leishmania species (Tanaka, Valero, Takahashi, & Straus, 2007).

Broad-Spectrum Antifungal Applications

  • Research has shown that AbA is a potent, broad-spectrum antifungal agent. It has been modified to target a range of fungi, including those resistant to other treatments, making it a promising candidate for industrial production as an antifungal drug (Wuts et al., 2015).

Postharvest Pathogen Inhibition

  • AbA exhibits inhibitory effects on pathogenic fungi causing postharvest diseases in fruits. Its targeting of inositol phosphorylceramide synthase, an enzyme absent in mammals, makes it a promising candidate for controlling fruit decay while maintaining safety (Liu et al., 2007).

Synthesis and Molecular Characterization

  • Studies focusing on the synthesis of AbA and its analogs contribute to understanding its structure and potential modifications for enhanced efficacy. The total synthesis of aureobasidins, including efforts to synthesize specific precursors, expands the potential for creating effective antifungal agents (Maharani et al., 2017).

Antifouling and Antimicrobial Properties

  • Aureobasidin exhibits significant antifouling and antimicrobial properties, as seen in marine-derived fungi. This suggests its potential application in controlling microbial growth in marine environments (Abdel-Lateff et al., 2009).

Properties

CAS No.

153954-71-3

Molecular Formula

C11H13BrMgO2

Molecular Weight

1135.5 g/mol

IUPAC Name

3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-24-(2-methylsulfinylethyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C59H90N8O12S/c1-16-38(8)48-57(75)65(13)47(37(6)7)52(70)62-43(33-39-24-19-17-20-25-39)54(72)63(11)45(34-40-26-21-18-22-27-40)56(74)67-30-23-28-44(67)50(68)60-41(29-31-80(15)78)53(71)64(12)46(36(4)5)51(69)61-42(32-35(2)3)55(73)66(14)49(58(76)79-48)59(9,10)77/h17-22,24-27,35-38,41-49,77H,16,23,28-34H2,1-15H3,(H,60,68)(H,61,69)(H,62,70)

InChI Key

LWWLFVPYKYLVRJ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CCS(=O)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C

Synonyms

Aureobasidin S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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